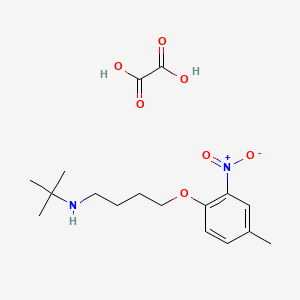![molecular formula C24H31NO6 B3999951 4-Benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine;oxalic acid](/img/structure/B3999951.png)
4-Benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine;oxalic acid
Overview
Description
4-Benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of piperidine with benzyl chloride, followed by the introduction of the methoxyphenoxypropyl group through a nucleophilic substitution reaction. The final product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.
Scientific Research Applications
4-Benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that involve the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-Benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific receptors in the central nervous system, modulating neurotransmitter release and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the methoxyphenoxypropyl group.
1-Benzyl-4-(4-methoxyphenyl)piperidine: Contains a methoxyphenyl group instead of the methoxyphenoxypropyl group.
4-(4-Methoxyphenyl)piperidine: Lacks the benzyl group.
Uniqueness
4-Benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine is unique due to the presence of both benzyl and methoxyphenoxypropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-24-21-8-10-22(11-9-21)25-17-5-14-23-15-12-20(13-16-23)18-19-6-3-2-4-7-19;3-1(4)2(5)6/h2-4,6-11,20H,5,12-18H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNBJTWTPFBRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2CCC(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3999869.png)
![1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B3999882.png)
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B3999890.png)
![N-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B3999894.png)
![N-[2-(2-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B3999901.png)

![10-bromo-6-(5-chloro-2,3-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3999912.png)
![1-(1-cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]methanamine](/img/structure/B3999917.png)

![1-[2-(2-butan-2-ylphenoxy)ethyl]pyrrolidine](/img/structure/B3999947.png)

![N'-[2-(2-tert-butyl-6-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B3999963.png)


